molecular formula C15H14N2O B12860117 2-(Di(1H-pyrrol-2-yl)methyl)phenol

2-(Di(1H-pyrrol-2-yl)methyl)phenol

Cat. No.: B12860117
M. Wt: 238.28 g/mol
InChI Key: BWHPSGWGIIZVPY-UHFFFAOYSA-N
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Description

2-(Di(1H-pyrrol-2-yl)methyl)phenol is an organic compound that features a phenol group attached to a di(1H-pyrrol-2-yl)methyl moiety. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Di(1H-pyrrol-2-yl)methyl)phenol typically involves the reaction of pyrrole with benzaldehyde derivatives under acidic conditions. One common method is the condensation of pyrrole with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Di(1H-pyrrol-2-yl)methyl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring or the pyrrole moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(Di(1H-pyrrol-2-yl)methyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Di(1H-pyrrol-2-yl)methyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the pyrrole moieties can engage in electron-donating or electron-withdrawing interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrrol-2-yl)methylphenol
  • 2-(3,5-dimethyl-1H-pyrrol-2-yl)methylphenol
  • 2-(1H-pyrrol-2-yl)methylenephenol

Uniqueness

2-(Di(1H-pyrrol-2-yl)methyl)phenol is unique due to the presence of two pyrrole moieties, which enhance its chemical reactivity and potential for forming diverse derivatives. This compound’s structure allows for multiple functionalization possibilities, making it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-[bis(1H-pyrrol-2-yl)methyl]phenol

InChI

InChI=1S/C15H14N2O/c18-14-8-2-1-5-11(14)15(12-6-3-9-16-12)13-7-4-10-17-13/h1-10,15-18H

InChI Key

BWHPSGWGIIZVPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=CN2)C3=CC=CN3)O

Origin of Product

United States

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